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Compound of Interest

Compound Name: 3-Dodecene

cat. No.: B1237925

An In-depth Technical Guide on 3-Dodecene: Structural Formula and Isomers

Abstract

3-Dodecene, an unsaturated hydrocarbon with the chemical formula Ci2H:z4, is a molecule of
interest in various fields of chemical research due to its isomeric complexity and potential as a
synthetic intermediate. This technical guide provides a comprehensive overview of the
structural formula of 3-dodecene and its associated isomers. It details the stereoisomeric (E/Z)
forms and discusses the broader categories of constitutional isomers. Key physicochemical
properties are summarized, and generalized experimental protocols for synthesis and
characterization are presented to aid researchers, scientists, and drug development
professionals.

Structural Formula of 3-Dodecene

3-Dodecene is an alkene consisting of a twelve-carbon chain with a single double bond
located between the third and fourth carbon atoms.[1] Its molecular formula is Ci2Hz4, and it
has a molecular weight of approximately 168.32 g/mol .[2][3] The presence of the carbon-
carbon double bond is the key functional group, which dictates its reactivity and gives rise to its
isomeric forms.

The basic connectivity of 3-dodecene can be represented by the following condensed
structural formula:

CH3-CH2-CH=CH-(CH2)7-CHs3
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Isomerism in Dodecene

The formula Ci12H24 can represent a vast number of structural and stereoisomers. Isomers are
molecules that have the same molecular formula but different arrangements of atoms. For 3-
dodecene, the primary forms of isomerism are geometric isomerism (a type of
stereoisomerism) and constitutional isomerism.

Geometric Isomerism in 3-Dodecene: (E) and (Z2)
Isomers

The restricted rotation around the carbon-carbon double bond in 3-dodecene results in two
distinct geometric isomers. These isomers are classified using the E/Z notation, which is based
on the Cahn-Ingold-Prelog (CIP) priority rules.[4]

e (Z2)-3-Dodecene: In this isomer, the higher-priority groups on each carbon of the double
bond are on the same side (from the German zusammen, meaning together). For 3-
dodecene, the ethyl group (-CH2CHs) on C-3 and the octyl group (-CsH17) on C-4 are on the
same side of the double bond. This configuration is often referred to as the cis isomer.[3][5]

e (E)-3-Dodecene: In this isomer, the higher-priority groups on each carbon of the double
bond are on opposite sides (from the German entgegen, meaning opposite). This is also
known as the trans isomer.[2][6][7]

(Z)-3-Dodecene (cis)

Z_isomer

3-Dodecene

(C12Hz4) (E)-3-Dodecene (trans)

E_isomer

Click to download full resolution via product page

Caption: Geometric isomers of 3-Dodecene.
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Constitutional Isomers

Constitutional isomers share the same molecular formula (C12Hz24) but have different atomic
connectivity. The dodecene family has numerous constitutional isomers, which can be
categorized as follows:

» Positional Isomers: These isomers differ in the location of the double bond within the carbon
chain. Examples include 1-dodecene, 2-dodecene, 4-dodecene, etc.[8] 1-Dodecene, an
alpha-olefin, is of significant commercial importance.[8]

» Skeletal Isomers: These isomers have different carbon backbone structures, meaning they
contain branching. For example, a methyl group could be attached to the main undecene
chain (e.g., 2-methyl-3-undecene). The alkane equivalent, dodecane (Ci12Hz6), has 355
constitutional isomers, which illustrates the high degree of skeletal isomerism possible.[9][10]

Isomers of Dodecene (Ci2Hz4)

Stereoisomers Constitutional Isomers

(Same Connectivity) (Different Connectivity)
Geometric Isomers Positional Isomers Skeletal Isomers
(Double Bond Position) (Carbon Chain Branching)

1-Dodecene
2-Dodecene

(E)-3-Dodecene
(2)-3-Dodecene

5-Methyl-2-undecene
2,3-Dimethyl-4-decene
Click to download full resolution via product page

Caption: Classification of dodecene isomers.

Physicochemical Properties
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The physical and chemical properties of 3-dodecene isomers can vary. While extensive
experimental data for all isomers is not always available, a collection of experimental and
predicted data is presented below. The Kovats Retention Index, a key parameter in gas
chromatography, is particularly useful for differentiating between the (E) and (Z) isomers.

3-Dodecene
Property (E)-3-Dodecene (Z)-3-Dodecene (Isomer
Unspecified)
Molecular Formula C12H24[2][6] C12H24[3][5] Ci2H24[1]
Molecular Weight (
168.32[2] 168.32[3] 168.32[11]
g/mol)
CAS Number 7206-14-6[6][7] 7239-23-8|5] 2030-83-3[1]
212.2+7.0°C
Boiling Point )
(Predicted)[12]
) 0.764 £ 0.06 g/cm3
Density

(Predicted)[12]

Kovats Retention
Index (Standard non- 1185, 1193[2] 1185, 1195, 1196]3]

polar)

Kovats Retention
Index (Semi-standard 1185 - 1185.3[2] 1184 - 1191.3[3]

non-polar)

Experimental Protocols
General Synthesis of 3-Dodecene

A specific, peer-reviewed synthesis protocol for 3-dodecene is not readily available in
foundational literature. However, a general and robust method for synthesizing a disubstituted
alkene like 3-dodecene is the Wittig reaction. This would involve the reaction of a phosphorus
ylide with an aldehyde. For 3-dodecene, one possible route is the reaction of nonanal with
propyltriphenylphosphonium bromide in the presence of a strong base.
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Generalized Reaction Scheme:
e Ylide Formation:CHsCH2CH2P(Ph)3*Br~ + Base — [CH3CH2CH=P(Ph)s]

» Wittig Reaction:[CH3sCH2CH=P(Ph)s] + CH3(CH2)7CHO — CH3CH2CH=CH(CH2)7CHs +
PhsP=0

The stereochemical outcome (E/Z ratio) of the Wittig reaction depends heavily on the nature of
the ylide and the reaction conditions. Stabilized ylides tend to favor the (E)-isomer, while non-
stabilized ylides favor the (Z)-isomer.
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Prepare Ylide:
React Propyltriphenylphosphonium Bromide
with a strong base (e.g., n-BulLi)
in an anhydrous solvent (e.g., THF)
under inert atmosphere (N2).

i

Wittig Reaction:
Cool the ylide solution (e.g., 0°C).
Add Nonanal dropwise.

'

Reaction Progression:
Allow mixture to warm to room temperature.
Stir for several hours, monitoring by TLC.

i

Quench Reaction:
Carefully add a quenching agent
(e.g., saturated aq. NH4Cl).

i

Workup & Extraction:
Transfer to a separatory funnel.
Extract with an organic solvent (e.g., diethyl ether).
Wash organic layer with water and brine.

'

Drying and Concentration:
Dry the combined organic layers
(e.g., over anhydrous MgSOa).
Remove solvent via rotary evaporation.

'

Purification:
Purify the crude product by
fractional distillation under reduced pressure
or column chromatography.

Final Product:
3-Dodecene (mixture of E/Z isomers)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Dodecene.
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Characterization

The synthesized product must be characterized to confirm its identity and determine the
isomeric ratio.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
confirming the structure. The coupling constants (J-values) of the vinylic protons in the tH
NMR spectrum can distinguish between the (E) and (Z) isomers.

e Infrared (IR) Spectroscopy: The C=C stretch will be present, and the C-H out-of-plane
bending bands can help identify the substitution pattern of the alkene. For instance, trans-
alkenes typically show a strong band around 960-980 cm~1.[13]

e Mass Spectrometry (MS): Used to confirm the molecular weight (168.32 g/mol ). The
fragmentation pattern can provide further structural information. Electron ionization mass
spectral data for both (E) and (Z) isomers are available in the NIST Chemistry WebBook.[5]

[6]

o Gas Chromatography (GC): GC is an excellent tool for separating the (E) and (Z) isomers
and determining their relative abundance in the final product. Comparison of retention times
with known standards is definitive.[6][7]

Conclusion

3-Dodecene is a simple alkene whose structure gives rise to significant isomeric complexity.
The primary stereoisomers, (E)-3-dodecene and (2)-3-dodecene, exhibit distinct spatial
arrangements and can be differentiated by their physical properties and spectroscopic data.
Furthermore, a large number of constitutional isomers of dodecene exist, differing in double
bond position and carbon skeleton. While a specific, optimized synthesis for 3-dodecene is not
prominently documented, its preparation can be approached using established methods in
organic chemistry, such as the Wittig reaction. The protocols and data presented in this guide
offer a foundational resource for researchers working with this and related unsaturated
hydrocarbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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